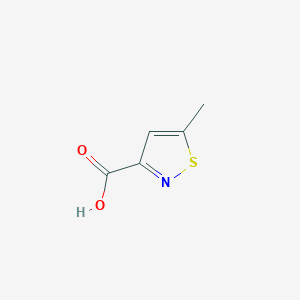![molecular formula C8H8N2O2S B1525659 [(2-Aminophenyl)sulfonyl]acetonitrile CAS No. 189624-69-9](/img/structure/B1525659.png)
[(2-Aminophenyl)sulfonyl]acetonitrile
Vue d'ensemble
Description
“[(2-Aminophenyl)sulfonyl]acetonitrile” is a chemical compound with the molecular formula C8H8N2O2S . It has a molecular weight of 196.23 g/mol . The IUPAC name for this compound is 2-(2-aminophenyl)sulfonylacetonitrile .
Molecular Structure Analysis
The InChI code for [(2-Aminophenyl)sulfonyl]acetonitrile is InChI=1S/C8H8N2O2S/c9-5-6-13(11,12)8-4-2-1-3-7(8)10/h1-4H,6,10H2 . The Canonical SMILES for this compound is C1=CC=C(C(=C1)N)S(=O)(=O)CC#N .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 92.3 Ų and a complexity of 309 . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has two rotatable bonds .Applications De Recherche Scientifique
Applications in Electrochemistry and Material Science
(Phenylsulfonyl)acetonitrile has been investigated for its role in forming a solid electrolyte interface (SEI) on LiCoO2 cathodes in lithium-ion batteries. The addition of (Phenylsulfonyl)acetonitrile as a high-voltage electrolyte additive improved the performance and life cycle of these batteries. The formation of an SEI film containing sulfide on the electrode resulted in enhanced cell performance due to the creation of smaller size particles and more channels for the diffusion of lithium ions (Deng et al., 2019).
Applications in Organic Chemistry and Synthesis
The compound has been employed in various organic synthesis processes. For instance, efficient sulfonation of 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile was reported, providing a clean and operationally simple protocol for direct synthesis of corresponding sulfonyl chlorides, which can be easily converted to various sulfonamide derivatives (Janosik et al., 2006). Additionally, a green synthesis protocol using sodium L-ascorbate as a catalyst was developed for the synthesis of sulfonyl-substituted 2-amino-4H-pyran derivatives. This represents an efficient and environmentally friendly route to obtain these compounds in moderate to good yields (Nizhamu et al., 2020).
Applications in Electrochemical Studies
Various electrochemical studies have utilized this compound to understand different chemical processes. For example, the electrochemical oxidation of 2-phenyl-1,2-benzisothiazol-3(2H)-one and related compounds in acetonitrile was studied, discussing the further oxidation of these compounds to sulfoxide and the comparison between cyclic compounds and related open-chain compounds (Dakova et al., 1994).
Propriétés
IUPAC Name |
2-(2-aminophenyl)sulfonylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c9-5-6-13(11,12)8-4-2-1-3-7(8)10/h1-4H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFDKKHKRCREBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Aminophenyl)sulfonyl]acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



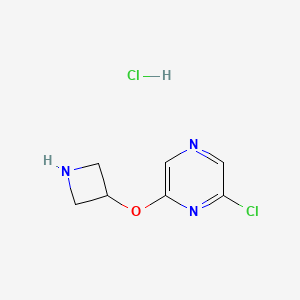
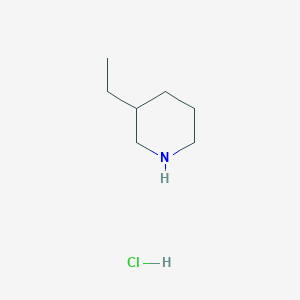
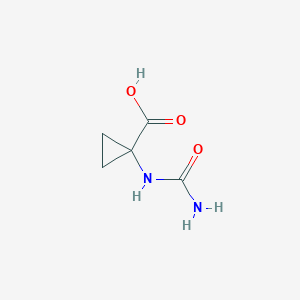

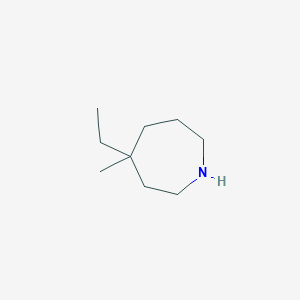



![1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine](/img/structure/B1525589.png)
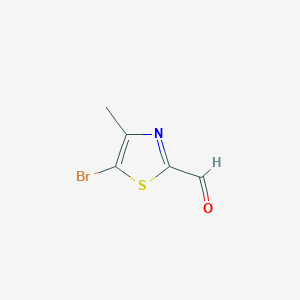
![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine](/img/structure/B1525593.png)
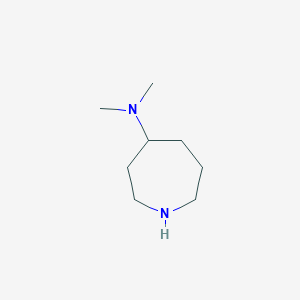
![6-Bromoimidazo[1,2-B]pyridazine](/img/structure/B1525595.png)
